7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One
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Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) is a chemical compound with the molecular formula C6H7F2NO2.
Preparation Methods
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrrole derivative with an oxazolone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolo[1,2-c]oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) can be compared with other similar compounds, such as:
1H,3H-Pyrrolo[1,2-c]oxazol-3-one: This compound lacks the difluoro substitution and may have different biological activities and chemical properties.
7,7-Difluorotetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one: This compound has a similar structure but may differ in its reactivity and applications
The uniqueness of 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
173315-17-8 |
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Molecular Formula |
C6H7F2NO2 |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
7,7-difluoro-1,5,6,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H7F2NO2/c7-6(8)1-2-9-4(6)3-11-5(9)10/h4H,1-3H2 |
InChI Key |
FFLBNYGZSOAIKI-UHFFFAOYSA-N |
SMILES |
C1CN2C(C1(F)F)COC2=O |
Canonical SMILES |
C1CN2C(C1(F)F)COC2=O |
Synonyms |
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) |
Origin of Product |
United States |
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